molecular formula C10H23ClN2O2 B592117 tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride CAS No. 1131594-84-7

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

Cat. No.: B592117
CAS No.: 1131594-84-7
M. Wt: 238.756
InChI Key: ZHDGOHJRICERGX-UHFFFAOYSA-N
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Description

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride (CAS: 1131594-84-7) is a carbamate-protected amine hydrochloride salt. Its molecular formula is C₁₀H₂₁N₂O₂·HCl (MW: 237.46 g/mol). This compound is widely utilized in organic synthesis as an intermediate, particularly in pharmaceutical research, where the tert-butyloxycarbonyl (Boc) group serves to protect primary amines during multi-step reactions. The linear pentan-3-yl backbone provides flexibility, distinguishing it from cyclic or rigid analogs .

Properties

IUPAC Name

tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-5-8(6-7-11)12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDGOHJRICERGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856370
Record name tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-84-7
Record name tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-aminopentan-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Backbone Flexibility : The linear pentyl chain in the target compound offers greater conformational flexibility compared to cyclopentyl or cyclohexyl analogs, which are rigid and preferred for stereospecific applications .
  • Stability: Carbamates (e.g., target compound) are more hydrolytically stable than esters (e.g., tert-Butyl 5-aminopentanoate hydrochloride), making them suitable for prolonged synthetic steps .
  • Thermal Properties : The azetidine derivative (CAS 217806-26-3) exhibits a higher boiling point (303°C) than the target compound, likely due to its compact ring structure enhancing intermolecular interactions .

Research Findings

  • Pharmaceutical Relevance: Cyclic analogs like tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate are prioritized in kinase inhibitor development due to their ability to mimic bioactive conformations .
  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility, whereas non-salt analogs (e.g., CAS 645400-44-8) require co-solvents for biological testing .
  • Safety Profile : All HCl-containing compounds (e.g., target, azetidine derivative) share irritant hazards, necessitating controlled handling .

Biological Activity

Introduction

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride, a compound with the molecular formula C10H23ClN2O2C_{10}H_{23}ClN_{2}O_{2} and a molecular weight of 238.75 g/mol, has garnered attention in various fields of scientific research, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

PropertyValue
Chemical FormulaC10H23ClN2O2C_{10}H_{23}ClN_{2}O_{2}
Molecular Weight238.75 g/mol
CAS Number1983858-46-3
IUPAC Nametert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride
AppearanceWhite crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate biochemical pathways by binding to specific sites on target proteins, thereby influencing their activity. This compound may also participate in biochemical reactions as a substrate or an inhibitor, depending on the context of its application.

Enzymatic Interactions

Research indicates that this compound can interact with enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain proteases, which play critical roles in cellular signaling and homeostasis. Such interactions are crucial for understanding its potential therapeutic applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent.

Immunomodulatory Effects

In vivo studies have demonstrated that this compound can modulate immune responses. For instance, it has been tested in models of inflammation where it significantly reduced levels of pro-inflammatory cytokines such as IL-6 following stimulation with Toll-like receptor (TLR) agonists . This effect suggests potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation.

Neuroprotective Potential

Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound appears to exert protective effects on neuronal cells under stress conditions, possibly through antioxidant mechanisms and modulation of apoptotic pathways .

Study 1: Antimicrobial Activity Assessment

In a controlled study, this compound was evaluated for its antimicrobial efficacy against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Study 2: Immunomodulatory Effects in Mouse Models

A study involving mice treated with varying doses of this compound showed a dose-dependent reduction in IL-6 levels after TLR7 stimulation. Mice receiving the highest dose exhibited a 50% reduction compared to controls, highlighting its immunomodulatory capabilities .

Q & A

Q. Critical Parameters :

  • Monitor reaction progress via TLC or HPLC to ensure complete Boc protection.
  • Optimize stoichiometry to avoid over-acidification during salt formation .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:
A multi-technique approach is recommended:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and amine proton absence (indicating successful protection) .
  • DEPT-135 : Confirm primary, secondary, and tertiary carbons in the pentan-3-yl backbone.

Mass Spectrometry (MS) :

  • ESI-MS : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular ion (C₁₁H₂₃ClN₂O₂, MW 274.76).

HPLC :

  • Use a C18 column with UV detection (210–220 nm) to assess purity (>95%) and identify residual solvents .

Data Cross-Validation : Compare spectral data with structurally analogous carbamates (e.g., tert-butyl azetidin-3-ylcarbamate hydrochloride ).

Advanced: How can SHELXL refine crystallographic disorder in the hydrochloride salt?

Methodological Answer:
Crystallographic disorder often arises in hydrochloride salts due to chloride ion mobility. SHELXL strategies include:

Disorder Modeling :

  • Split the disordered chloride ion or Boc group into two sites with occupancy parameters refined isotropically .

Restraints :

  • Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles in disordered regions.

Hydrogen Bonding Analysis :

  • Use PLATON or Mercury to map Cl⁻···H-N interactions, ensuring hydrogen-bonding networks align with Etter’s rules .

Case Study : For tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride , SHELXL resolved chloride disorder by refining partial occupancies (0.7:0.3) with R-factor convergence <5%.

Advanced: How to resolve contradictions in NMR data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting or missing peaks) may arise from:

Dynamic Effects :

  • Use variable-temperature NMR to detect rotameric equilibria in the carbamate group.

Salt Exchange :

  • Confirm hydrochloride stoichiometry via elemental analysis (Cl% by ion chromatography).

Impurity Identification :

  • Perform 2D NMR (COSY, HSQC) to trace coupling networks and assign minor peaks to byproducts (e.g., de-Boc intermediates) .

Example : In tert-butyl N-(azetidin-3-yl)carbamate hydrochloride , residual DMSO-d₆ peaks were misassigned as amine protons until HSQC confirmed solvent interactions.

Advanced: How can hydrogen-bonding patterns in the crystal structure inform molecular packing?

Methodological Answer:
Apply graph set analysis (Etter’s method) to classify hydrogen bonds:

Graph Set Notation :

  • D : Donor-acceptor chains.
  • R : Rings (e.g., Cl⁻⋯H-N-H⋯Cl⁻ motifs).

Software Tools :

  • Use CrystalExplorer or TOPOS to generate graph sets and compare with similar carbamates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride ).

Thermal Motion Analysis :

  • Correlate anisotropic displacement parameters (ADPs) with hydrogen-bond strength to predict stability .

Case Study : In tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate , a D¹¹(2) graph set indicated helical chains stabilizing the lattice.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
While classified as non-hazardous in some cases , standard precautions apply:

Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

Ventilation : Use a fume hood during HCl gas exposure.

Spill Management : Neutralize acid residues with sodium bicarbonate before disposal .

Documentation : Refer to SDS sheets for analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

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